molecular formula C22H18N2O B12561890 6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 193335-94-3

6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12561890
CAS No.: 193335-94-3
M. Wt: 326.4 g/mol
InChI Key: PFDMPMYWIXEOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring an indole moiety Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of an indole moiety with a cyclohexa-2,4-dien-1-one structure. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

193335-94-3

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(5-methyl-2-phenyl-1H-indol-3-yl)iminomethyl]phenol

InChI

InChI=1S/C22H18N2O/c1-15-11-12-19-18(13-15)22(21(24-19)16-7-3-2-4-8-16)23-14-17-9-5-6-10-20(17)25/h2-14,24-25H,1H3

InChI Key

PFDMPMYWIXEOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=CC3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.